molecular formula C5H4N2OS2 B1300191 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 4886-02-6

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B1300191
CAS No.: 4886-02-6
M. Wt: 172.2 g/mol
InChI Key: DMKPBSKKJZGMPL-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thioamide and nitrile precursors under specific conditions. One common method includes the cyclization of thioamide with a nitrile in the presence of a base, such as sodium ethoxide, to form the desired thiazole ring . The reaction conditions often require controlled temperatures and solvent environments to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine or other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes that interact with sulfur-containing substrates. The pathways involved may include redox reactions, where the sulfur atom plays a crucial role in the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both hydroxyl and methylsulfanyl groups on the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methylsulfanyl-3-oxo-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS2/c1-9-5-3(2-6)4(8)7-10-5/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKPBSKKJZGMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)NS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351694
Record name 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4886-02-6
Record name 3-hydroxy-5-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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